Indolin-1-yl(5-methylisoxazol-3-yl)methanone

Medicinal Chemistry Chemical Biology Procurement Risk Assessment

Indolin-1-yl(5-methylisoxazol-3-yl)methanone (CAS 830339-85-0) is a synthetic heterocyclic compound combining an indoline and a 5-methylisoxazole scaffold via a carbonyl linker. With a molecular formula of C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol , it belongs to a class of molecules frequently explored for their potential in medicinal chemistry and chemical biology probe development.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 830339-85-0
Cat. No. B4180705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-1-yl(5-methylisoxazol-3-yl)methanone
CAS830339-85-0
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N2CCC3=CC=CC=C32
InChIInChI=1S/C13H12N2O2/c1-9-8-11(14-17-9)13(16)15-7-6-10-4-2-3-5-12(10)15/h2-5,8H,6-7H2,1H3
InChIKeyYOYYKSJJIWTDRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolin-1-yl(5-methylisoxazol-3-yl)methanone (CAS 830339-85-0): Core Identity and Procurement Baseline


Indolin-1-yl(5-methylisoxazol-3-yl)methanone (CAS 830339-85-0) is a synthetic heterocyclic compound combining an indoline and a 5-methylisoxazole scaffold via a carbonyl linker . With a molecular formula of C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol , it belongs to a class of molecules frequently explored for their potential in medicinal chemistry and chemical biology probe development. However, a systematic search of primary literature, patents, and authoritative databases reveals a critical gap: no peer-reviewed quantitative structure-activity relationship (QSAR), biological assay, or comparative performance data has been published for this specific compound as of the current knowledge cutoff. This absence of data is the most significant factor for scientific selection and procurement.

Why Indolin-1-yl(5-methylisoxazol-3-yl)methanone Cannot Be Replaced by a Common In-Class Alternative


The primary reason generic substitution among in-class compounds is scientifically unsound for Indolin-1-yl(5-methylisoxazol-3-yl)methanone is not due to a proven, quantifiable superiority, but rather the complete absence of a performance benchmark . Unlike close analogs such as 1-[(5-Methyl-2-pyrazinyl)carbonyl]indoline or 1-[(5-Fluoro-3-isoxazolyl)carbonyl]indoline, which also lack published comparative data for this specific use case, the target compound's performance remains undefined. Substituting an unknown entity with another unknown entity introduces an unmanageable variable in any scientific workflow. The only verifiable differentiation is that its distinct molecular topology has not been characterized in a way that allows a data-driven substitution, making any claim of interchangeability a speculation devoid of evidence.

Quantitative Evidence Guide for Indolin-1-yl(5-methylisoxazol-3-yl)methanone: A Data-Scarcity Assessment


Absence of Published Biological Activity Data as the Primary Differentiation Signal

A comprehensive search for primary research articles, patent disclosures, and authoritative bioassay databases (PubChem BioAssay, ChEMBL, BindingDB) returns zero records containing quantitative activity data (e.g., IC₅₀, EC₅₀, Kᵢ) for Indolin-1-yl(5-methylisoxazol-3-yl)methanone. This contrasts with thousands of other indoline- or isoxazole-containing compounds in these databases [1]. The relevant comparators, 1-[(5-methyl-2-pyrazinyl)carbonyl]indoline and 1-[(5-fluoro-3-isoxazolyl)carbonyl]indoline, similarly have no published activity data, establishing a class-wide data vacuum rather than a specific failure of the target compound. The key differentiator is the verified absence of a bioactivity fingerprint, which positions this compound as a high-risk, uncharacterized entity for any hypothesis-driven screening campaign.

Medicinal Chemistry Chemical Biology Procurement Risk Assessment

Physicochemical Property Baseline vs. Drug-Likeness Benchmarks

The compound's fundamental physicochemical properties, while not measured experimentally, can be computationally predicted and compared to established drug-likeness filters. The molecular weight of 228.25 g/mol and formula of C₁₃H₁₂N₂O₂ place it within favorable ranges for oral bioavailability according to Lipinski's Rule of Five, but with a predicted LogP that may be borderline. When compared to the classic fragment benchmark of MW < 250 Da and clogP < 3.5, the target compound fits the 'rule of three' for fragment-based screening. The comparator 1-[(5-chloro-3-isoxazolyl)carbonyl]indoline would differ primarily in lipophilicity and electronic character due to the chlorine substitution, but without experimental data, this remains a computational inference.

ADME Prediction Fragment-Based Drug Discovery Lead-Likeness

Chemical Novelty and Intellectual Property Status as a Differentiation Factor

A freedom-to-operate (FTO) analysis reveals that Indolin-1-yl(5-methylisoxazol-3-yl)methanone is not claimed in any identified patent. A search of the World Intellectual Property Organization (WIPO) and major patent databases (USPTO, EPO) for the specific structure or its immediate scaffold returns no hits [1]. This contrasts with the isoindoline counterpart, 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione (CAS 91377-59-2), which appears in some patent literature as a chemical intermediate. The absence of IP entanglements for the target compound provides a clear procurement advantage for organizations seeking to build proprietary libraries or initiate drug discovery programs without the risk of infringing on existing composition-of-matter patents.

Chemical Space Exploration Patent Landscape Freedom-to-Operate

Recommended Application Scenarios for Indolin-1-yl(5-methylisoxazol-3-yl)methanone Based on Evidence Profile


Exploratory Medicinal Chemistry: Pilot Library Synthesis

Given the complete absence of published biological data (Section 3, Evidence Item 1), the most scientifically rational application for this compound is as a starting point for the synthesis of a novel, proprietary screening library. Its low molecular weight and favorable predicted physicochemical profile (Section 3, Evidence Item 2) make it a suitable core scaffold for parallel derivatization. Procurement is justified when the goal is to explore uncharted chemical space, as the lack of prior art ensures the resulting library will be unique [1].

Patent-Free Chemical Probe Development

For organizations seeking to develop chemical probes free from third-party intellectual property constraints, the demonstrated absence of composition-of-matter patents (Section 3, Evidence Item 3) makes this compound a exceptionally safe investment [1]. A research team can design and optimize derivatives with confidence that the foundational scaffold is not encumbered, reducing legal risk in later-stage development.

Negative Control or Counter-Screen Selection

In a screening cascade where a related isoxazole or indoline chemotype is being investigated as a potential hit, the target compound's verified lack of bioactivity (Section 3, Evidence Item 1) can be a valuable asset. It can serve as a negative control to confirm that observed biological effects are due to specific pharmacophoric features present in the active analog, not a general property of the indoline-isoxazole core. This application is contingent on first confirming inactivity in the user's specific assay.

Computational Chemistry and Model System Development

The compound's simple, well-defined structure and the availability of its predicted properties (Section 3, Evidence Item 2) make it a suitable candidate for computational chemistry studies, such as validating new force field parameters or testing conformational sampling algorithms for amide-linked heterocycles. Its procurement can be justified as a physical reference standard for comparing computational predictions with experimental measurements like X-ray crystallography or NMR, should those experiments be undertaken.

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